molecular formula C14H18ClF3N4O B4573504 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B4573504
M. Wt: 350.77 g/mol
InChI Key: KFEAUQATQOQTCR-UHFFFAOYSA-N
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Description

2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C14H18ClF3N4O and its molecular weight is 350.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1121234 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks : Fluorinated pyrazoles, which share structural similarities with the compound of interest, have been developed as building blocks in medicinal chemistry due to their additional functional groups that allow further functionalization. This highlights the compound's potential utility in drug discovery and development processes (Surmont et al., 2011).

  • New Synthetic Routes for Pyrazole Derivatives : Research on new synthetic strategies for pyrazole derivatives, including fluorinated fused-ring pyrazoles, demonstrates the ongoing interest in optimizing the synthesis of these compounds for various applications, including their potential roles in agrochemical and medicinal chemistry (Lam et al., 2022).

Potential Applications

  • Antibacterial and Antifungal Activities : Some pyrazole derivatives have been explored for their antibacterial and antifungal activities, suggesting that similar structures could be investigated for antimicrobial properties. This area of research is crucial for the development of new therapeutic agents against resistant microbial strains (Hassan, 2013).

  • Acaricidal Activity : The synthesis of fluorinated analogs of Tebufenpyrad, a commercial acaricide, using fluorinated pyrazoles, points towards the potential use of the compound for developing new pesticides. This is particularly relevant for agriculture, where the need for effective pest control measures is continuously evolving (Fustero et al., 2008).

  • Synthesis of Complex Molecules for Pharmaceutical Applications : The exploration of new synthetic routes to octahydropyrrolo[1,2-a]pyrazines, a structural component of several drugs, indicates the importance of such compounds in pharmaceutical research and development. These findings may provide a foundation for the synthesis and application of the compound in drug design (Likhosherstov et al., 1993).

Properties

IUPAC Name

1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N4O/c1-9-12(15)13(14(16,17)18)19-22(9)8-11(23)21-6-5-20-4-2-3-10(20)7-21/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAUQATQOQTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN3CCCC3C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
Reactant of Route 3
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}octahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.